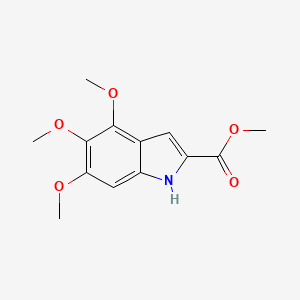

methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate

説明

Historical Context and Discovery

The synthesis of this compound emerged from efforts to optimize indole-based scaffolds for anticancer applications. Early work on trimethoxyindole derivatives dates to the 2000s, with researchers seeking analogs of natural products like combretastatin A-4 (CA4), a potent tubulin-binding VDA. The compound’s specific structure—featuring methoxy groups at positions 4, 5, and 6 of the indole ring—was first reported in synthetic pathways aimed at enhancing solubility and binding affinity to biological targets.

A pivotal advancement occurred in 2013, when MacDonough et al. synthesized 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006), a derivative incorporating this compound as a key intermediate. This work demonstrated the compound’s utility in generating molecules with sub-micromolar tubulin inhibition (IC~50~ = 1.1 µM) and nanomolar cytotoxicity against ovarian, lung, and prostate cancer cells. Subsequent studies in 2016 and 2022 further validated its role in prodrug development, particularly in hypoxia-activated therapeutics.

Position Within Indole-2-Carboxylate Class of Compounds

This compound belongs to the indole-2-carboxylate family, distinguished by its substitution pattern and ester group. The table below compares its properties with related indole derivatives:

The 4,5,6-trimethoxy configuration enhances electron density on the indole ring, facilitating π-π stacking interactions with hydrophobic protein pockets. Unlike its 5,6,7-trimethoxy counterpart, which is used in duocarmycin analogs, the 4,5,6 substitution pattern optimizes steric compatibility with tubulin’s colchicine-binding site.

Significance in Heterocyclic Chemistry

In heterocyclic chemistry, this compound serves as a versatile building block due to three key features:

- Electron-Rich Aromatic System : The methoxy groups act as electron donors, increasing nucleophilicity at the indole’s C-3 position, which is critical for electrophilic substitution reactions.

- Ester Functionality : The methyl ester at C-2 provides a handle for hydrolysis or transesterification, enabling conversion to carboxylic acids or amides for prodrug strategies.

- Conformational Rigidity : The planar indole core stabilizes interactions with biological targets, as evidenced by its incorporation into VDAs that disrupt tumor vasculature.

Recent computational studies suggest that the 4,5,6-trimethoxy arrangement minimizes steric clashes in the tubulin-binding pocket while maintaining hydrophobic contacts with residues such as βCys241 and βLeu248. This balance between solubility (from methoxy groups) and binding affinity underpins its pharmacological potential.

Current Research Landscape

Ongoing research focuses on three primary areas:

- Prodrug Development : Hypoxia-activated prodrugs incorporating this compound, such as CBI-TMI, exploit tumor microenvironments’ reductive conditions for targeted drug release. For example, disodium phosphate prodrugs of OXi8006 demonstrate in vivo antitumor activity in prostate cancer models.

- Structure-Activity Relationship (SAR) Studies : Modifications to the methoxy groups and carboxylate moiety have yielded analogs with improved potency. A 2022 study reported azetidine-substituted derivatives showing 10-fold higher cytotoxicity than parent compounds.

- Synthetic Methodology : Advances in Mitsunobu alkylation and spirocyclization techniques have streamlined the compound’s synthesis, reducing steps from 4–5 to 3 with yields exceeding 60%.

Collaborations between academic institutions (e.g., Baylor University, National Cancer Institute) and biotech firms are accelerating translational applications, with four prodrug candidates entering preclinical trials as of 2023.

特性

IUPAC Name |

methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c1-16-10-6-8-7(11(17-2)12(10)18-3)5-9(14-8)13(15)19-4/h5-6,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRVYVYBENLQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=C(NC2=C1)C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5,6-trimethoxyindole and methyl chloroformate.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the indole nitrogen, facilitating nucleophilic attack on the methyl chloroformate.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.

化学反応の分析

Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

科学的研究の応用

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that indole derivatives, including methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate, exhibit significant antitumor properties. The indole core is a common motif in many biologically active compounds and has been associated with the inhibition of cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Antiviral Properties

Indole derivatives have also been investigated for their antiviral activities. For instance, structural modifications of indole compounds have been linked to enhanced antiviral efficacy against several viruses, including HIV and herpes simplex virus. This compound may serve as a precursor for synthesizing more potent antiviral agents by leveraging its unique methoxy substitutions to enhance bioactivity and selectivity .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of indole derivatives. This compound may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Organic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, this compound is utilized as a building block for the synthesis of more complex indole derivatives. Its methoxy groups can be selectively modified to introduce various functional groups, allowing for the creation of diverse chemical entities with tailored properties for specific applications .

Fischer Indole Synthesis

The compound can be employed in Fischer indole synthesis reactions, which are crucial for generating various substituted indoles. The unique electronic properties imparted by the methoxy groups facilitate the formation of indoles under mild conditions, making this compound a valuable reagent in synthetic methodologies aimed at developing new pharmaceuticals .

Table: Summary of Research Findings on this compound

作用機序

The mechanism of action of methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.

類似化合物との比較

Comparison with Structural Analogs

Structural and Substituent Variations

The following table summarizes key structural analogs and their substitution patterns:

Key Observations :

- Positional Effects: The number and placement of methoxy groups significantly alter electronic properties.

- Steric Considerations: The 4,5,6-trimethoxy substitution creates steric hindrance, which may reduce solubility in nonpolar solvents compared to less-substituted analogs like the 4-methoxy derivative .

Spectroscopic and Computational Data

NMR and Vibrational Spectroscopy

- Methyl 5,6-dimethoxy-1H-indole-2-carboxylate : Reported $ ^1H $ NMR signals include δ 3.84 (s, 3H, OCH₃) and δ 3.98 (s, 3H, COOCH₃), with aromatic protons resonating between δ 7.01–7.58 ppm .

- Methyl 4,5,6-trimethoxy analog : While specific data are absent, the additional methoxy group at position 4 would likely shift aromatic proton signals upfield due to increased electron donation .

The 4,5,6-trimethoxy derivative is expected to exhibit a smaller HOMO-LUMO gap due to extended conjugation from three methoxy groups.

Crystallographic and Hydrogen-Bonding Patterns

- Methyl 5,6-dimethoxy-1H-indole-2-carboxylate : Crystallizes with N–H···O hydrogen bonds (2.86 Å) and π-π stacking (3.39 Å spacing) between indole rings .

- 4,5,6-Trimethoxy analog : The additional methoxy group may disrupt π-π interactions but introduce new hydrogen-bonding opportunities via methoxy oxygen atoms.

Stability and Reactivity

- Hyperconjugative Interactions : Natural Bond Orbital (NBO) analysis of the 5,6-dimethoxy analog highlights stabilizing hyperconjugation between lone pairs of methoxy oxygen and σ* orbitals of adjacent C–H bonds . The 4,5,6-trimethoxy derivative likely exhibits enhanced stabilization due to additional methoxy contributions.

- Acid/Base Sensitivity : The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, a property shared across all analogs .

生物活性

Methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields of medicine and biology.

Chemical Structure and Properties

This compound is an indole derivative characterized by three methoxy groups at the 4, 5, and 6 positions of the indole ring. This structure enhances its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation and reduction, making it a versatile building block in organic synthesis.

Biological Activities

The biological activities of this compound include:

- Antibacterial Activity : Studies indicate that indole derivatives exhibit significant antibacterial properties. This compound has been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, its activity has been compared favorably against established antibiotics like ampicillin .

- Antifungal Activity : The compound also demonstrates antifungal properties with effective minimum inhibitory concentrations (MIC) against several fungal strains. Its mechanism likely involves the inhibition of specific enzymes crucial for fungal survival .

- Antioxidant Properties : Indole derivatives are known for their antioxidant capabilities. This compound can scavenge free radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects : Research has suggested that this compound may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production .

The mechanism through which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For example, it has been shown to interact with enzymes that play roles in bacterial cell wall synthesis and fungal ergosterol biosynthesis .

- Cell Signaling Pathways : It influences signaling pathways that regulate cellular processes such as proliferation and apoptosis. This modulation is critical in cancer therapy where the control of cell growth is necessary .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Efficacy :

- Antifungal Activity :

- Cytotoxicity Studies :

Q & A

Basic: What are the common synthetic routes for methyl 4,5,6-trimethoxy-1H-indole-2-carboxylate?

Answer:

The synthesis typically involves multi-step reactions starting from substituted indole precursors. A common approach includes:

Friedel-Crafts acylation to introduce the carboxylate group at the 2-position.

Methoxy group installation via nucleophilic substitution or alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux .

Esterification with methanol and catalytic sulfuric acid to yield the final methyl ester .

Key reagents include potassium permanganate for oxidation and sodium borohydride for reduction of intermediates. Purity is validated via HPLC (>95%) and NMR spectroscopy .

Basic: How is the structural characterization of this compound performed?

Answer:

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify methoxy (-OCH₃), methyl ester (-COOCH₃), and indole ring protons. Methoxy groups typically resonate at δ 3.8–4.0 ppm, while the ester carbonyl appears at ~165 ppm in C NMR .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 280.1052 for C₁₃H₁₅NO₅) .

- X-ray crystallography : For crystalline derivatives, SHELXL software refines atomic coordinates, revealing bond angles and dihedral angles critical for stability (e.g., C=O bond length ~1.21 Å) .

Advanced: What methodological strategies optimize the yield of methoxy group installation?

Answer:

Yield optimization involves:

- Temperature control : Alkylation at 60–80°C minimizes side reactions (e.g., demethylation).

- Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems .

- Reagent stoichiometry : A 1.2:1 molar ratio of methyl iodide to indole precursor ensures complete substitution. Post-reaction TLC monitors progress (hexane:ethyl acetate, 3:1) .

Contradictory yields (e.g., 60% vs. 85%) may arise from solvent polarity; switching from DMF to THF improves solubility of methoxy intermediates .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:

- Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2 for anti-inflammatory activity). The indole core’s planarity and methoxy hydrophobicity enhance binding affinity (~-8.5 kcal/mol) .

- QSAR models : Correlate substituent positions (e.g., 4,5,6-trimethoxy) with IC₅₀ values. Meta-substitution shows higher activity than para in COX inhibition .

- ADMET prediction : SwissADME estimates bioavailability (%ABS >60%) and blood-brain barrier penetration (logP ~2.5), critical for CNS-targeted drug design .

Advanced: What experimental approaches resolve contradictory biological data (e.g., anti-inflammatory vs. inactive results)?

Answer:

Contradictions may stem from assay variability or cell-line specificity. Mitigation strategies include:

- Dose-response curves : Test 0.1–100 µM ranges in RAW264.7 macrophages (LPS-induced TNF-α assay) .

- Target validation : siRNA knockdown of suspected targets (e.g., NF-κB) confirms mechanism.

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated inactivation .

A 2024 study attributed discrepancies to batch-dependent purity; repurification via flash chromatography (silica gel, CH₂Cl₂:MeOH) resolved inactive results .

Advanced: How are crystallographic disorder challenges addressed in X-ray structures of this compound?

Answer:

Disorder in methoxy or ester groups is common. Strategies:

- Multi-conformer refinement : SHELXL models alternative positions for overlapping atoms (occupancy <0.5) .

- Low-temperature data collection : Crystals cooled to 100 K reduce thermal motion artifacts .

- Twinned data correction : For cases with >5% twinning (e.g., Rₙₜwᵢₙ >0.3), the HKLF5 format in SHELXTL reframes intensity statistics .

Basic: What are the primary biological targets and pathways under investigation?

Answer:

- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~10 µM) and IL-6 secretion in macrophages .

- Anticancer : Induction of apoptosis in HeLa cells via caspase-3 activation (EC₅₀ ~25 µM) .

- Enzyme inhibition : Preliminary data suggest activity against histone deacetylases (HDACs) involved in epigenetic regulation .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

- Prodrug design : Convert the methyl ester to a sodium carboxylate salt for aqueous solubility (>5 mg/mL) .

- Co-solvent systems : Use 10% DMSO in PBS for intraperitoneal administration.

- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size ~150 nm) to enhance bioavailability .

Table 1: Key Spectral Data for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。